
ML141
概要
説明
準備方法
ML141の合成には、ピラゾール環の形成とそれに続くスルホンアミドの形成を含むいくつかの段階が含まれます。詳細な合成経路と反応条件は通常、製造元によって機密情報として扱われ、製造元によってわずかに異なる場合があります。一般的なアプローチには、次の手順が含まれます。
ピラゾール環の形成: この手順には、ヒドラジン誘導体とジケトンの反応によるピラゾール環の形成が含まれます。
スルホンアミドの形成: ピラゾール中間体は、次にスルホニルクロリドと反応して最終的なスルホンアミド生成物を形成します.
This compoundの工業生産方法は広く公開されていませんが、大規模生産向けに最適化された同様の合成経路が含まれている可能性があります。
化学反応の分析
ML141は、次のものを含むいくつかの種類の化学反応を起こします。
酸化: this compoundは特定の条件下で酸化される可能性がありますが、この化合物の一般的な反応ではありません。
還元: 還元反応はスルホンアミド基に対して実行できますが、これは通常その生物活性とは関係ありません。
置換: This compoundは、特にスルホンアミド基で置換反応を起こす可能性があり、適切な条件下で他の官能基と置き換えることができます.
これらの反応で使用される一般的な試薬と条件には、強力な酸化剤または還元剤、および置換反応を促進するさまざまな触媒が含まれます。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
This compoundは、次のものを含む、幅広い科学研究への応用を持っています。
科学的研究の応用
Cancer Research
ML141 has shown promise in inhibiting cancer cell migration and proliferation. In vitro studies have demonstrated its effectiveness against various cancer types:
- Ovarian Cancer : this compound inhibits ovarian cancer cell migration with an effective concentration (EC50) of approximately 2.1 μM, indicating its potential as a therapeutic agent in managing ovarian malignancies .
- Neuroblastoma : The compound protects against apoptosis induced by metformin in neuroblastoma cells, enhancing the efficacy of other chemotherapeutic agents like caffeine by modulating cell death pathways .
- Breast Cancer : In mouse models with MDA-MB 231-derived tumors, this compound inhibited tumor growth by suppressing Cdc42 activity, thereby improving the effectiveness of tamoxifen treatment .
Stem Cell Research
This compound has been investigated for its role in promoting differentiation in stem cells:
- Hepatocyte Differentiation : Research indicates that this compound enhances hepatocyte differentiation from human adipose-derived mesenchymal stem cells by modulating the Wnt5a/PI3K/miR-122 signaling pathway. This suggests its utility in regenerative medicine and liver-related therapies .
Infectious Disease Management
The compound has also been evaluated for its effects on bacterial infections:
- Klebsiella pneumoniae : this compound demonstrated a dose-dependent reduction in the invasion of Klebsiella pneumoniae, indicating potential applications in combating bacterial infections .
- Granulocyte Colony-Stimulating Factors : It was found to increase the mobilization of hematopoietic stem and progenitor cells when induced by granulocyte colony-stimulating factors, suggesting a role in enhancing immune responses during infections .
Mechanistic Insights
The mechanism of action for this compound primarily involves the inhibition of Cdc42 GTPase activity. By binding to Cdc42, this compound disrupts its interaction with downstream effectors involved in signaling pathways that regulate cell shape and movement. This selectivity is crucial as it allows for targeted therapeutic interventions without significantly affecting other Rho family members like Rac1 and RhoA .
Data Table: Summary of this compound Applications
Application Area | Target Cell Type | Mechanism of Action | Key Findings |
---|---|---|---|
Cancer Research | Ovarian Cancer | Inhibition of Cdc42 GTPase | Reduces cell migration (EC50 = 2.1 μM) |
Neuroblastoma | Protection against apoptosis | Enhances effects of caffeine | |
Breast Cancer | Tumor growth inhibition | Synergizes with tamoxifen | |
Stem Cell Differentiation | Human Adipose-Derived MSCs | Modulates Wnt5a/PI3K/miR-122 pathway | Promotes hepatocyte differentiation |
Infectious Disease | Hematopoietic Stem Cells | Enhances mobilization via granulocyte factors | Increases stem/progenitor cell mobilization |
Klebsiella pneumoniae | Reduces bacterial invasion | Dose-dependent inhibition |
Case Studies and Research Findings
- Inhibition Mechanisms : A study detailed how this compound selectively inhibits Cdc42 over other Rho GTPases, emphasizing its potential for targeted therapies without off-target effects .
- Stem Cell Differentiation : Another research highlighted the role of Cdc42 in aging and its impact on stem cell functionality, where this compound was shown to enhance differentiation processes crucial for liver function restoration .
- Cancer Treatment Synergies : A comprehensive analysis indicated that combining this compound with existing chemotherapeutics could lead to improved outcomes in cancer therapies, particularly by enhancing drug effectiveness through Cdc42 inhibition .
作用機序
ML141は、RhoファミリーのGTPaseであるCdc42タンパク質の異所性部位に結合することにより、その効果を発揮します。この結合はCdc42のコンフォメーション変化を引き起こし、それが下流のエフェクターと相互作用するのを防ぎます。 その結果、this compoundは、フィロポディアの形成、細胞移動、シグナル伝達など、Cdc42媒介プロセスを阻害します . 関連する分子標的および経路には、肝細胞の分化やその他の細胞プロセスにおいて重要な役割を果たすWnt5a/PI3K/miR-122経路が含まれます .
類似の化合物との比較
This compoundは、他のRhoファミリーGTPase阻害剤と比較して、Cdc42に対する高い特異性と選択性で独特です。類似の化合物には、次のものが含まれます。
CID 1067700: RhoファミリーGTPaseの別の阻害剤ですが、特異性と効力が異なります.
Rac1阻害剤II: Rhoファミリーの別のメンバーであるRac1を標的としていますが、Cdc42を阻害しません.
Cdc42阻害剤II: Cdc42の別の阻害剤ですが、this compoundと比較して結合特性と有効性が異なります.
This compoundは、その可逆的かつ非競合的な阻害メカニズムにより際立っており、有意なオフターゲット効果なしにCdc42媒介プロセスを研究するための貴重なツールとなっています .
類似化合物との比較
ML141 is unique in its high specificity and selectivity for Cdc42 compared to other Rho family GTPase inhibitors. Similar compounds include:
CID 1067700: Another inhibitor of the Rho family GTPases, but with different specificity and potency.
Rac1 Inhibitor II: Targets Rac1, another member of the Rho family, but does not inhibit Cdc42.
Cdc42 Inhibitor II: Another inhibitor of Cdc42, but with different binding properties and efficacy compared to this compound.
This compound stands out due to its reversible and non-competitive inhibition mechanism, making it a valuable tool for studying Cdc42-mediated processes without significant off-target effects .
生物活性
ML141, chemically known as 4-[4,5-Dihydro-5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl]benzenesulfonamide, is a potent allosteric inhibitor of the Rho GTPase Cdc42. Its selective inhibition of Cdc42 has significant implications for various biological processes and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic uses.
This compound functions primarily as a non-competitive inhibitor of Cdc42 with an EC50 value of approximately 2.1 μM. It selectively inhibits Cdc42 over other Rho GTPases such as Rac1 and Rab2, making it a valuable tool for studying the specific roles of Cdc42 in cellular functions . The compound interferes with nucleotide binding to Cdc42, thereby disrupting its signaling pathways involved in cell adhesion, cytoskeletal arrangement, and motility .
Inhibition of Hepatocyte Differentiation
Recent studies have demonstrated that this compound enhances the hepatocyte differentiation of human adipose-derived stem cells (hADSCs) from aged donors. The treatment with this compound resulted in a significant decrease in Cdc42-GTP levels and promoted the expression of hepatic genes such as albumin and cytochrome P450 enzymes. This suggests that this compound can reverse age-related impairments in stem cell differentiation by modulating key signaling pathways including Wnt5a/PI3K/miR-122 .
Impact on Cancer Cell Migration
This compound has shown efficacy in inhibiting the migration of ovarian cancer cells in vitro. By selectively targeting Cdc42, this compound disrupts the cellular mechanisms that facilitate cancer cell motility, indicating its potential as an anti-metastatic agent . This effect is particularly relevant in the context of cancer therapy, where inhibiting metastasis is crucial for improving patient outcomes.
Study on Aged hADSCs
In a controlled study involving hADSCs isolated from 61 women of varying ages, this compound was administered during two phases: initiation (days -2 to 14) and maturation (days 14 to 28). The results indicated that this compound significantly improved the differentiation potential of aged hADSCs into hepatocyte-like cells, as evidenced by enhanced gene expression related to liver function and increased production of albumin .
Parameter | Control | This compound (D−2/14) | This compound (D14/28) |
---|---|---|---|
Cdc42-GTP Levels | High | Low | Moderate |
Hepatic Gene Expression | Low | High | Moderate |
Albumin Production | Low | High | Moderate |
Cell Viability | Normal | Increased | Increased |
Study on Ovarian Cancer Cells
In another study focusing on ovarian cancer cell lines, this compound was found to suppress cell migration significantly. The inhibition was associated with alterations in the cytoskeletal dynamics regulated by Cdc42, demonstrating the compound's utility in cancer research .
特性
IUPAC Name |
4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-28-19-11-7-17(8-12-19)22-15-21(16-5-3-2-4-6-16)24-25(22)18-9-13-20(14-10-18)29(23,26)27/h2-14,22H,15H2,1H3,(H2,23,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNZBMVRFYREHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。